N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-Methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring dual 3-methoxybenzyl substituents. The thienopyrimidinone core provides a rigid scaffold for molecular interactions, while the sulfanylacetamide side chain and methoxybenzyl groups modulate solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-30-18-7-3-5-16(11-18)13-25-21(28)15-33-24-26-20-9-10-32-22(20)23(29)27(24)14-17-6-4-8-19(12-17)31-2/h3-12H,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDFCOMZVPSFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. Its structure features a thienopyrimidine core that is sulfanyl-substituted and methoxybenzyl groups, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In a screening of drug libraries on multicellular spheroids, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Screening for Anticancer Activity
In a study published by Walid Fayad et al., the compound was tested against several cancer types using multicellular spheroid models. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
The proposed mechanism for the anticancer activity includes:
- Inhibition of DNA synthesis : The thienopyrimidine moiety may interfere with nucleic acid synthesis.
- Induction of oxidative stress : The compound could promote reactive oxygen species (ROS) generation, leading to cellular damage.
- Apoptosis induction : Activation of caspases and other apoptotic pathways has been observed in treated cells.
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| DNA Synthesis Inhibition | Interferes with nucleic acid synthesis |
| Oxidative Stress Induction | Promotes ROS generation leading to cellular damage |
| Apoptosis Induction | Activates apoptotic pathways (caspases) |
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of this compound is limited but essential for understanding its therapeutic potential. Preliminary findings suggest moderate bioavailability and a favorable safety profile in animal models.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : Assessing the compound's effects in animal models to evaluate its therapeutic potential.
- Mechanistic studies : Detailed investigations into its molecular targets and pathways.
- Combination therapies : Evaluating synergistic effects with existing chemotherapeutics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents on the pyrimidine ring and acetamide side chain. Below is a detailed comparison based on structural variations, physicochemical properties, and reported biological activities.
Structural and Substituent Variations
Physicochemical Properties
Key Research Findings
Activity-Target Relationships : The 3-methoxybenzyl group’s electron-rich nature may enhance interactions with kinase ATP-binding pockets, as seen in CK1 inhibitors .
Metabolic Stability : Bulky substituents (e.g., 2-methylpropyl in ) may reduce metabolic degradation compared to smaller groups like ethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
